methyl 6-amino-5-fluoropyrimidine-4-carboxylate
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Overview
Description
Methyl 6-amino-5-fluoropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-fluoropyrimidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and methyl cyanoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium methoxide or potassium carbonate as the base.
Intermediate Formation: The initial reaction forms an intermediate, which is then subjected to further reactions to introduce the amino group at the 6-position.
Final Product: The final step involves esterification to form the methyl ester, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and fluorine-substituted positions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the compound, often leading to the removal of the fluorine atom.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-amino-5-fluoropyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interaction with enzymes.
Pharmaceutical Research: It serves as a precursor in the development of new pharmaceutical drugs.
Chemical Biology: The compound is used in chemical biology to study the structure-activity relationship of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide synthesis, affecting DNA and RNA synthesis.
Molecular Pathways: It may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Binding Affinity: The fluorine atom enhances the binding affinity of the compound to its target enzymes, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluoropyrimidine structure.
6-Aminopyrimidine-4-carboxylate: Lacks the fluorine atom but has similar chemical properties.
Methyl 5-fluoropyrimidine-4-carboxylate: Similar structure but without the amino group.
Uniqueness
Methyl 6-amino-5-fluoropyrimidine-4-carboxylate is unique due to the presence of both the amino and fluorine groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
methyl 6-amino-5-fluoropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAIKKADLIEGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=N1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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